molecular formula C15H22N2O3 B15218050 (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate

(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate

Cat. No.: B15218050
M. Wt: 278.35 g/mol
InChI Key: QLTVVYGCLMMQGX-NBFOIZRFSA-N
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Description

(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate is a complex organic compound with a unique structure that includes a cyclohexadienone moiety and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of cyclohexene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the pentyl chain: This step involves the alkylation of the cyclohexadienone intermediate with a suitable pentyl halide under basic conditions.

    Formation of the imidazolidine ring: The final step involves the cyclization of the intermediate with an appropriate diamine, such as ethylenediamine, under acidic or basic conditions to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyclohexadienone moiety can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes involved in inflammatory pathways.

    Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadienone derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity.

    Imidazolidine derivatives: Compounds with the imidazolidine ring structure, which may have similar pharmacological properties.

Uniqueness

(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate is unique due to the combination of the cyclohexadienone and imidazolidine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

1-(6-oxocyclohexa-1,3-dien-1-yl)pentyl (4S)-imidazolidine-4-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-2-3-8-14(11-6-4-5-7-13(11)18)20-15(19)12-9-16-10-17-12/h4-6,12,14,16-17H,2-3,7-10H2,1H3/t12-,14?/m0/s1

InChI Key

QLTVVYGCLMMQGX-NBFOIZRFSA-N

Isomeric SMILES

CCCCC(C1=CC=CCC1=O)OC(=O)[C@@H]2CNCN2

Canonical SMILES

CCCCC(C1=CC=CCC1=O)OC(=O)C2CNCN2

Origin of Product

United States

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